molecular formula C20H26N6S2 B15172424 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea

1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea

Cat. No.: B15172424
M. Wt: 414.6 g/mol
InChI Key: HHXOFJVHKFQCBY-UHFFFAOYSA-N
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Description

1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea is a complex organic compound that features a benzimidazole core linked to a pyrimidine ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced by reacting the benzimidazole derivative with 4,6-dimethylpyrimidine-2-thiol in the presence of a suitable base.

    Introduction of the Thiourea Group: The final step involves the reaction of the intermediate with isopropyl isothiocyanate to form the thiourea moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of critical biological pathways, resulting in antiviral or anticancer effects.

Comparison with Similar Compounds

  • 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-methylthiourea
  • 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-ethylthiourea

Comparison: 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research.

Properties

Molecular Formula

C20H26N6S2

Molecular Weight

414.6 g/mol

IUPAC Name

1-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-ethylbenzimidazol-5-yl]-3-propan-2-ylthiourea

InChI

InChI=1S/C20H26N6S2/c1-6-26-17-8-7-15(24-19(27)21-12(2)3)10-16(17)25-18(26)11-28-20-22-13(4)9-14(5)23-20/h7-10,12H,6,11H2,1-5H3,(H2,21,24,27)

InChI Key

HHXOFJVHKFQCBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=S)NC(C)C)N=C1CSC3=NC(=CC(=N3)C)C

Origin of Product

United States

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